(3S)-1-Nonen-3-ol
Overview
Description
(3S)-1-Nonen-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a nonene backbone with a hydroxyl group attached to the third carbon atom in the (S)-configuration. This compound is known for its distinct odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Nonen-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-Nonen-3-one using chiral catalysts. This method ensures the selective formation of the (S)-enantiomer. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydroformylation of octene followed by hydrogenation. This process involves the addition of a formyl group to octene, forming nonanal, which is then reduced to this compound using catalytic hydrogenation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1-Nonen-3-one. This reaction typically uses oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-Nonanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce 1-Nonen-3-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 1-Nonen-3-one
Reduction: 1-Nonanol
Substitution: 1-Nonen-3-yl chloride
Scientific Research Applications
(3S)-1-Nonen-3-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (3S)-1-Nonen-3-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of smell. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
1-Nonanol: Similar in structure but lacks the double bond present in (3S)-1-Nonen-3-ol.
1-Nonen-3-one: An oxidized form of this compound.
(3R)-1-Nonen-3-ol: The enantiomer of this compound with different stereochemistry.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its double bond also contributes to its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
(3S)-non-1-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPJMHAPOQKGJ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123878-29-5 | |
Record name | 1-Nonen-3-ol, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123878295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NONEN-3-OL, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2H1NU7B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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